2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine and is known for its unique structure, which includes a dihydropyridine ring with two methyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with ammonia or an amine to form the desired carboxamide . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.
1,4-Dihydropyridine derivatives: These compounds share the dihydropyridine ring structure and are known for their diverse biological activities.
Uniqueness
2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-6(11)10-5(2)7(4)8(9)12/h3H,1-2H3,(H2,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVCNRZZXJLAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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